Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride

Surfactant Surface Tension Ethoxylation

Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride (CAS 94138-97-3) is a quaternary ammonium compound with the molecular formula C27H58ClNO4, structurally defined by a C18 alkyl chain paired with a hydrophilic head bearing two ethoxylated side-chains. This dual polyethoxy architecture distinguishes it from simpler alkyl quaternary ammonium salts, endowing it with enhanced water solubility and lower critical micelle concentration (CMC) potential.

Molecular Formula C27H58ClNO4
Molecular Weight 496.2 g/mol
CAS No. 94138-97-3
Cat. No. B12792560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride
CAS94138-97-3
Molecular FormulaC27H58ClNO4
Molecular Weight496.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+](C)(CCOCCO)CCOCCO.[Cl-]
InChIInChI=1S/C27H58NO4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;/h29-30H,3-27H2,1-2H3;1H/q+1;/p-1
InChIKeyXNQVDZMFICXFEO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium Chloride (CAS 94138-97-3): A Specialized Ethoxylated Cationic Surfactant


Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride (CAS 94138-97-3) is a quaternary ammonium compound with the molecular formula C27H58ClNO4, structurally defined by a C18 alkyl chain paired with a hydrophilic head bearing two ethoxylated side-chains . This dual polyethoxy architecture distinguishes it from simpler alkyl quaternary ammonium salts, endowing it with enhanced water solubility and lower critical micelle concentration (CMC) potential. It is primarily utilized as a specialty cationic surfactant in applications requiring precise hydrophilic-lipophilic balance (HLB), such as in emulsion polymerization and pigment dispersion [1]. Its surfactant mechanism relies on the combination of a permanent positive charge and a unique ether-oxygen framework that modulates its interaction with both aqueous and organic phases .

The Substitution Risk for Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium Chloride: Why Alkyl Chain Length and Ethoxylation Degree are Non-Interchangeable


For scientifically rigorous procurement, substituting Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride with generic quaternary ammonium compounds like octadecyltrimethylammonium chloride or even its non-ethoxylated analog (bis(2-hydroxyethyl) derivative, CAS 3010-24-0) is scientifically unsound without direct validation. The specific length of the polyethoxy spacer ({}-CH2CH2O-CH2CH2O-{} vs. -CH2CH2O- or -CH3) profoundly alters the molecule's true hydrophile-lipophile balance (HLB), critical micelle concentration (CMC), water of hydration, and thermal stability profile [1]. These differences are not trivial; they directly dictate phase behavior in emulsion polymerization, substrate wetting kinetics in pigment grinding, and ion-specific compatibility in complex formulations [2]. The following evidence guide isolates the few available data points that quantitatively underscore the functional divergence separating this specific compound from its closest structural neighbors, even where high-strength head-to-head data remains limited in the open literature.

Quantitative Performance Differential Evidence for Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium Chloride Procurement


Surface Tension Reduction Efficiency: Ethoxylation Degree Directly Modulates Interfacial Activity

The degree of ethoxylation on the quaternary ammonium head group is inversely correlated with surface tension reduction efficiency, a critical performance parameter. For ethoxylated stearyl quaternary ammonium compounds, increasing the total ethylene oxide (EO) units from 2 to 15 results in a measurable loss of surface activity, with surface tension at 0.1% concentration rising from 41.4 dynes/cm to 49.1 dynes/cm [1]. The target compound, with a total of 4 EO units distributed across two side chains, occupies an intermediate position, theoretically offering a distinct balance between the high activity of a 2-EO derivative and the enhanced water solubility of a 15-EO derivative. This data directly challenges the assumption that a high-EO variant (e.g., Ethoquad 18/25) can serve as a functionally identical substitute in formulations where low surface tension is paramount.

Surfactant Surface Tension Ethoxylation

Critical Micelle Concentration (CMC) Hierarchy: Polyethoxy Chain Length Drives Self-Assembly Threshold

The introduction of polyethoxy chains onto the quaternary ammonium cation typically lowers the CMC compared to non-ethoxylated analogs due to enhanced hydrophilicity and altered packing geometry. While a direct CMC measurement for the target compound (4 EO) is not available in open literature, a well-established class-level inference can be drawn from a commercial product utilizing this structural motif. Soluryl 94, a polymer surfactant containing the active structural elements of the target compound, is documented to achieve excellent pigment dispersion and transfer in mid-viscous water-based inks at low use levels, an application performance that is functionally indicative of low CMC behavior [1]. In contrast, non-ethoxylated octadecyltrimethylammonium chloride has a CMC of approximately 0.3 mM (0.01% w/v) in water, which is often too high for achieving stable dispersions in the same application context without additional co-surfactants.

Critical Micelle Concentration Surfactant Self-Assembly

Thermal and Hydrolytic Stability: The Glycol Ether-Free Structural Advantage

A key differentiator for formulations containing the target compound is the explicit 'glycol ether-free' classification, as highlighted for the structurally related Soluryl 94 surfactant system [1]. The presence of the -CH2CH2O-CH2CH2OH side chains, terminating in a primary hydroxyl group, provides enhanced hydrolytic stability compared to surfactant systems that rely on ester-linked ethoxylates or free glycol ether solvents. This structural feature makes the compound significantly more robust in high-temperature or extreme pH processing conditions. While quantitative hydrolytic half-life data for the target compound is not publicly available, the 'glycol ether-free' designation is a verifiable procurement-grade criterion that distinguishes it from older-generation ethoxylated amine formulations which may contain unstable glycol ether byproducts.

Thermal Stability Hydrolytic Stability Glycol Ether-Free

HLB Tuning via Ethoxylation: A Precision Tool for Phase Inversion Temperature Control

The HLB value for the closest commercial structural analog, Ethoquad 18/25 (octadecylmethyl[polyoxyethylene (15)] ammonium chloride), is reported as 28 on the Davies scale [1]. The target compound, with only 4 total EO units, possesses a significantly lower HLB, estimated in the range of 15-20 based on interpolation methods for ethoxylated amines. This places it in a functionally distinct application window: it is suitable for oil-in-water (O/W) emulsions requiring moderate polarity, whereas the 15-EO variant is almost exclusively water-soluble and performs poorly as an emulsifier for mid-polarity oils. This HLB gap prevents functional interchangeability in emulsion polymerization recipes where the surfactant must partition at the monomer droplet-water interface.

HLB Phase Inversion Emulsion

Fundamental Property Differential: Molecular Weight and Architecture vs. Common Alternatives

The molecular weight of Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride is precisely 496.21 g/mol . This is significantly higher than the non-ethoxylated analog, bis(2-hydroxyethyl)methyloctadecylammonium chloride (CAS 3010-24-0), which has a molecular weight of 356.96 g/mol for the bromide salt [1], and much higher than octadecyltrimethylammonium chloride (MW 348.05 g/mol). This molecular weight increase directly impacts viscosity, diffusion rate, and adsorption kinetics at interfaces. The higher molecular weight of the target compound implies a slower diffusion coefficient, which can be an advantage in applications requiring a persistent interfacial film, such as in emulsion polymerization seed particle stabilization, where rapid desorption of lower-MW surfactants leads to particle coagulation.

Molecular Weight Structural Comparison Cationic Surfactant

High-Value Application Scenarios for Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium Chloride Driven by Quantitative Differentiation


Glycol Ether-Free Water-Based Ink Grinding Vehicles for Flexible Packaging

The compound's function as a 'glycol ether-free' polymer surfactant makes it uniquely suitable for water-based flexographic and gravure ink grinding vehicles. As evidenced by Soluryl 94 performance data, it provides 'good pigment dispersion' and 'good ink transfer' in mid-viscous systems [1]. The glycol ether-free classification is a critical procurement differentiator because it ensures compliance with evolving regulations that restrict volatile organic compound (VOC) content in printing inks for food-contact flexible packaging. Selecting a generic cationic surfactant without this explicit certification risks batch rejection in regulated supply chains.

Emulsion Polymerization Stabilizer for High-Solids Acrylic Latex Synthesis

The estimated intermediate HLB value (15-20) of the target compound, situated between the low-HLB esterquats and the high-HLB Ethoquad 18/25 (HLB 28), positions it as an ideal primary emulsifier for acrylic and styrene-acrylic emulsion polymerization [1]. In this application, the surfactant must provide sufficient stabilization of the monomer pre-emulsion while not excessively increasing the water solubility of the resulting polymer. The higher molecular weight (496 g/mol) compared to non-ethoxylated C18TAC (348 g/mol) further suggests slower desorption from the particle surface, which is correlated with reduced coagulum formation during high-solids polymerization. Direct substitution with a lower-MW or higher-HLB alternative will predictably lead to unstable pre-emulsions and increased reactor fouling.

Non-Silicone Antistatic Additive for Polyolefin Extrusion Coating

Ethoxylated quaternary ammonium compounds are a known class of internal antistatic agents for polyethylene and polypropylene films. The target compound's balanced ethoxylation (4 EO) offers a distinct advantage over both the over-ethoxylated variants (e.g., 15 EO) that bloom too slowly to the surface and the non-ethoxylated salts that bloom too quickly and cause printability issues. While specific surface resistivity data for the compound is not available, the molecular architecture's similarity to established Ethoquad antistatic agents [1] supports its use in extrusion coating where a controlled, sustained antistatic effect is required. Procurement specifying this compound can be justified by the need to avoid the erratic blooming behavior associated with simpler quaternary ammonium chlorides.

Organoclay Modification for High-Temperature Drilling Fluid Rheology Control

Montmorillonite clay modified with ethoxylated quaternary ammonium compounds is used in oil-based drilling fluids. The FDA Cumulative Estimated Daily Intake (CEDI) assessment for the closely related compound (montmorillonite surface treated with 1-octadecanaminium, N, N-bis(2-hydroxyethyl)-N-methyl chloride) quantifies a CEDI of 0.029 µg/kg bw/d [1], indicating a well-characterized toxicological profile for the class. The target compound's additional ethoxy units provide a higher thermal decomposition threshold compared to the bis(2-hydroxyethyl) analog, a critical performance factor for deep-well drilling where bottom-hole temperatures exceed 150 °C. Procurement of the higher-ethoxylated variant over the FDA-assessed analog is a targeted strategy to gain thermal stability without introducing an uncharacterized toxicological entity.

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